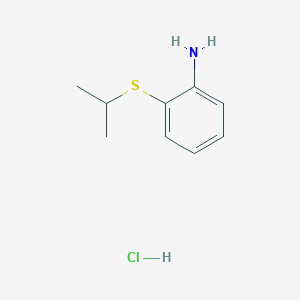

2-(Isopropylthio)aniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-propan-2-ylsulfanylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c1-7(2)11-9-6-4-3-5-8(9)10;/h3-7H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXURRYWDUKWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861343-73-9 | |

| Record name | [2-(Isopropylthio)phenyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(Isopropylthio)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Isopropylthio)aniline hydrochloride is a chemical compound that serves as a key building block, or intermediate, in the synthesis of more complex molecules.[1][2] Its structure, featuring a substituted aniline (B41778) scaffold, makes it particularly valuable in the field of medicinal chemistry. The aniline motif is recognized as a "privileged structure," meaning it is a molecular framework capable of binding to a wide range of biological targets. Consequently, derivatives of this compound are actively investigated in drug discovery, notably for the development of targeted cancer therapies such as kinase inhibitors.[3][4] This document provides a comprehensive overview of its known chemical properties, safety data, and potential applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The compound is typically supplied as a solid.[5]

| Property | Value | Reference |

| IUPAC Name | 2-(isopropylsulfanyl)aniline;hydrochloride | |

| Molecular Formula | C₉H₁₄ClNS | |

| Molecular Weight | 203.73 g/mol | [5] |

| CAS Number | 861343-73-9 | [1][2] |

| Appearance | Solid | [5] |

| Melting Point | Data not publicly available | |

| Boiling Point | Data not publicly available | |

| Solubility | Data not publicly available |

Spectroscopic and Structural Data

Structural identifiers are crucial for compound verification and database searches. While specific spectral data like NMR or IR scans are typically provided by the supplier upon request, key structural representations are available.

| Identifier | Value | Reference |

| SMILES | NC1=CC=CC=C1SC(C)C.[H]Cl | [5] |

| InChI | 1S/C9H13NS.ClH/c1-7(2)11-9-6-4-3-5-8(9)10;/h3-7H,10H2,1-2H3;1H | [5] |

| InChI Key | SAXURRYWDUKWPH-UHFFFAOYSA-N | [5] |

| MDL Number | MFCD11841393 | [5] |

Safety and Handling

Based on available data, this compound is classified as harmful if swallowed. Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed. For detailed handling and disposal information, always consult the full Safety Data Sheet (SDS) provided by the supplier.

| Safety Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Class | Acute Toxicity 4 (Oral) | |

| Hazard Statement | H302: Harmful if swallowed | |

| Storage Class | 11 (Combustible Solids) |

Applications in Drug Development

The primary application of this compound is as a synthetic intermediate in drug development.[1][2] The 2-substituted aniline core is a key pharmacophore in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3]

Kinases are enzymes that regulate cellular signaling pathways responsible for cell growth, proliferation, and survival.[3] In many cancers, these kinases are overexpressed or mutated, leading to uncontrolled cell division. Aniline-based molecules can be designed to fit into the ATP-binding pocket of these kinases, blocking their activity and halting the cancer-promoting signals.[3] Recent research has highlighted 2-substituted aniline pyrimidine (B1678525) derivatives as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors.[4]

Caption: Role as a starting material in API synthesis.

Caption: Inhibition of a signaling pathway by an aniline derivative.

Experimental Protocols

Representative Protocol: Synthesis via Nitroarene Reduction

This protocol is conceptual and illustrates a plausible route. Researchers should adapt it based on laboratory-specific conditions and safety assessments.

-

Objective: To synthesize this compound from 2-(Isopropylthio)-1-nitrobenzene.

-

Reaction Scheme:

-

Step A: Reduction: R-NO₂ → R-NH₂ (where R is the 2-(Isopropylthio)phenyl group)

-

Step B: Salt Formation: R-NH₂ + HCl → R-NH₃⁺Cl⁻

-

-

Materials and Reagents:

-

2-(Isopropylthio)-1-nitrobenzene (starting material)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or alternative reducing agent (e.g., H₂ gas with Pd/C catalyst)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (or other suitable solvent)

-

Sodium hydroxide (B78521) (NaOH) solution (for neutralization)

-

Ethyl acetate (B1210297) (or other extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid solution in diethyl ether or isopropanol (B130326)

-

-

Procedure:

-

Step 1: Reduction of the Nitro Group

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(Isopropylthio)-1-nitrobenzene in ethanol.

-

Add an excess of Tin(II) chloride dihydrate (typically 3-5 equivalents).

-

Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic and may require an ice bath for temperature control.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Step 2: Work-up and Isolation of the Free Aniline

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.

-

Filter the mixture to remove the inorganic solids, washing the filter cake with a small amount of ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(Isopropylthio)aniline free base.

-

-

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude aniline base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final this compound.

-

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, Mass Spectrometry, and Melting Point analysis.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR [sigmaaldrich.com]

In-Depth Technical Guide: 2-(Isopropylthio)aniline Hydrochloride (CAS 861343-73-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2-(Isopropylthio)aniline hydrochloride is limited. This guide provides a summary of available data and presents generalized experimental and conceptual frameworks relevant to the study of such a compound in a drug discovery context. The experimental protocols and signaling pathways described herein are illustrative and not based on published studies of this specific molecule.

Core Compound Properties

This compound is a chemical intermediate, suggesting its primary use is in the synthesis of more complex molecules for research and development.[1][2]

| Property | Value | Source |

| CAS Number | 861343-73-9 | [3] |

| Molecular Formula | C₉H₁₄ClNS | [4] |

| Molecular Weight | 203.73 g/mol | [4] |

| Physical Form | Solid | [4] |

| SMILES String | NC1=CC=CC=C1SC(C)C.[H]Cl | [4] |

| InChI Key | SAXURRYWDUKWPH-UHFFFAOYSA-N | [4] |

Hypothetical Experimental Workflow: Compound Screening

The following diagram illustrates a generalized workflow for screening a novel chemical entity, such as this compound, in an early-phase drug discovery project.

Potential Biological Context: Aniline (B41778) Derivatives in Signaling

Aniline and its derivatives are scaffolds found in numerous biologically active compounds. For instance, some aniline derivatives have been shown to modulate inflammatory signaling pathways such as the NF-κB pathway.[5] The diagram below depicts a simplified representation of the NF-κB signaling cascade, a common target in drug development. The specific interaction of this compound with this or any other pathway has not been documented.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 药物中间体 | MCE [medchemexpress.cn]

- 3. chemscene.com [chemscene.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Isopropyl-2,6-bis(1-phenylethyl)aniline 1, an Analogue of KTH-13 Isolated from Cordyceps bassiana, Inhibits the NF-κB-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-(Isopropylthio)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of 2-(isopropylthio)aniline (B1631709) hydrochloride. Due to the limited availability of published experimental data for this specific compound, this document outlines a systematic approach to its synthesis, purification, and characterization. It serves as a practical workflow for researchers, offering detailed experimental protocols and expected outcomes based on the analysis of structurally related molecules. The guide includes tabulated summaries of anticipated spectroscopic data, procedural diagrams, and a discussion of the potential biological significance of this class of compounds.

Introduction

2-(Isopropylthio)aniline hydrochloride is a chemical compound with the empirical formula C₉H₁₄ClNS.[1] It belongs to the family of substituted anilines, a class of compounds widely recognized for their versatile applications in medicinal chemistry and materials science. The presence of both an amino group and a thioether linkage on the benzene (B151609) ring suggests a potential for diverse biological activities and utility as a synthetic intermediate. This guide details the necessary steps to unequivocally confirm its chemical structure.

Chemical and Physical Properties

A summary of the known and predicted properties of 2-(isopropylthio)aniline and its hydrochloride salt is presented below.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₄ClNS | [1] |

| Molecular Weight | 203.73 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| SMILES String | NC1=CC=CC=C1SC(C)C.[H]Cl | [1] |

| InChI Key | SAXURRYWDUKWPH-UHFFFAOYSA-N | [1] |

| CAS Number | 861343-73-9 |

Proposed Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and structural confirmation of this compound.

Detailed Experimental Protocol: Synthesis

A plausible synthetic route to 2-(isopropylthio)aniline involves the S-alkylation of 2-aminothiophenol with an isopropyl halide. The resulting free base can then be converted to the hydrochloride salt.

Materials:

-

2-Aminothiophenol

-

2-Bromopropane or 2-Iodopropane

-

A suitable base (e.g., Sodium Carbonate, Potassium Carbonate)

-

A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Magnesium sulfate (B86663) or Sodium sulfate (anhydrous)

Procedure:

-

To a solution of 2-aminothiophenol in the chosen solvent, add the base.

-

Stir the mixture at room temperature and add 2-bromopropane dropwise.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-(isopropylthio)aniline free base by column chromatography on silica (B1680970) gel.

-

Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in ethanol (B145695) or ether dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 4.0 - 5.0 | Broad Singlet | 3H | Ammonium protons (-NH₃⁺) |

| ~ 3.2 - 3.8 | Septet | 1H | Methine proton (-CH(CH₃)₂) |

| ~ 1.2 - 1.4 | Doublet | 6H | Methyl protons (-CH(CH₃)₂) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C-NH₃⁺ |

| ~ 130 - 135 | Aromatic CH |

| ~ 125 - 130 | Aromatic CH |

| ~ 120 - 125 | Aromatic CH |

| ~ 115 - 120 | Aromatic CH |

| ~ 110 - 115 | C-S |

| ~ 35 - 40 | -CH(CH₃)₂ |

| ~ 20 - 25 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2800 - 3200 | Strong, Broad | N-H stretch (ammonium salt) |

| ~ 2950 - 3000 | Medium | C-H stretch (aromatic) |

| ~ 2850 - 2950 | Medium | C-H stretch (aliphatic) |

| ~ 1500 - 1600 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1450 - 1500 | Medium | N-H bend (ammonium salt) |

| ~ 650 - 750 | Strong | C-S stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (for the free base)

| m/z | Interpretation |

| 167 | [M]⁺ (Molecular ion of the free base) |

| 152 | [M - CH₃]⁺ |

| 124 | [M - C₃H₇]⁺ |

Potential Biological Significance and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of substituted anilines exhibits a wide range of pharmacological properties. Many aniline (B41778) derivatives are known to interact with various biological targets.

For instance, some aniline derivatives act as kinase inhibitors, which are crucial in cancer therapy. They can compete with ATP for the binding site on kinases, thereby inhibiting signal transduction pathways involved in cell proliferation and survival.

The diagram below illustrates a generalized signaling pathway that could potentially be modulated by aniline derivatives.

Given its structural features, this compound could be investigated for a range of biological activities, including but not limited to:

-

Anticancer activity

-

Antimicrobial properties

-

Anti-inflammatory effects

Further screening and in-vitro/in-vivo studies would be necessary to determine its specific biological functions and mechanisms of action.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and complete structural elucidation of this compound. By following the detailed experimental protocols and utilizing the predicted spectroscopic data as a reference, researchers can confidently characterize this compound. The information presented here serves as a valuable resource for scientists and professionals in the field of drug development, enabling further exploration of the potential applications of this and related aniline derivatives.

References

An In-Depth Technical Guide to the Synthesis of 2-(Isopropylthio)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-(Isopropylthio)aniline hydrochloride, a key intermediate in the development of various active pharmaceutical ingredients.[1] This document details the proposed reaction scheme, experimental protocols, and expected data, offering a practical resource for laboratory synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The proposed pathway commences with the S-alkylation of 2-aminothiophenol (B119425) with an isopropyl halide to yield 2-(Isopropylthio)aniline. Subsequent treatment of the resulting aniline (B41778) derivative with hydrochloric acid affords the target hydrochloride salt. This approach is predicated on well-established organic chemistry principles and analogous reactions reported in the scientific literature.

Detailed Synthesis Scheme

The overall synthetic transformation is depicted in the following scheme:

References

Technical Guide: Solubility Profile of 2-(Isopropylthio)aniline Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected solubility profile of 2-(Isopropylthio)aniline hydrochloride, alongside detailed experimental protocols for its determination. Given the limited publicly available quantitative data for this specific compound, this document focuses on the foundational principles derived from its chemical structure and outlines the industry-standard methodologies for empirical solubility assessment.

Predicted Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure.[1][2] The structure of this compound suggests several key characteristics that inform its expected solubility in various solvent systems.

-

Core Structure : The molecule is an aniline (B41778) derivative. Aniline itself is only slightly soluble in water (approx. 3.6 g/L at 25°C) due to the hydrophobic nature of its benzene (B151609) ring, but it is readily soluble in many organic solvents.[3]

-

Functional Groups :

-

Amino Group (-NH₂) : The amino group is polar and capable of forming hydrogen bonds.[3]

-

Isopropylthio Group (-S-CH(CH₃)₂) : The isopropylthio group is nonpolar and bulky, contributing to the molecule's lipophilicity (hydrophobicity). This group is expected to decrease aqueous solubility compared to unsubstituted aniline.

-

-

Hydrochloride Salt (-HCl) : The formation of a hydrochloride salt is the most critical feature for its aqueous solubility. Anilines are basic and react with strong acids like hydrochloric acid to form anilinium salts. This ionization dramatically increases the polarity of the molecule, making this compound significantly more soluble in water and other polar protic solvents than its corresponding free base form.[3][4] Conversely, its solubility in nonpolar organic solvents is expected to be lower than that of the free base.

Expected Behavior :

-

High solubility in aqueous buffers, particularly at acidic pH where the anilinium ion is stabilized.

-

Good solubility in polar protic solvents like methanol (B129727) and ethanol.

-

Lower solubility in less polar organic solvents such as dichloromethane, ethyl acetate, and acetone.

-

Very low to negligible solubility in nonpolar solvents like hexanes and toluene.

Quantitative Solubility Data

Specific, experimentally determined solubility values for this compound are not widely reported in public literature. For research and development purposes, solubility must be determined empirically. The data should be compiled in a structured format for clarity and comparison.

Table 1: Illustrative Template for Summarizing Solubility Data

| Solvent/Medium | Temperature (°C) | Method | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| pH 1.2 Buffer (0.1 N HCl) | 37 | Thermodynamic | [Data] | [Data] | Simulates gastric fluid |

| pH 4.5 Buffer (Acetate) | 37 | Thermodynamic | [Data] | [Data] | Simulates intestinal fluid |

| pH 6.8 Buffer (Phosphate) | 37 | Thermodynamic | [Data] | [Data] | Simulates intestinal fluid |

| Water (Deionized) | 25 | Thermodynamic | [Data] | [Data] | Standard reference |

| Phosphate-Buffered Saline (PBS) | 25 | Kinetic | [Data] | [Data] | Common biological assay buffer |

| Methanol | 25 | Thermodynamic | [Data] | [Data] | |

| Ethanol | 25 | Thermodynamic | [Data] | [Data] | |

| Dimethyl Sulfoxide (DMSO) | 25 | - | [Data] | [Data] | Often used for stock solutions |

| Dichloromethane | 25 | Thermodynamic | [Data] | [Data] |

Experimental Protocols for Solubility Determination

Two primary types of solubility are measured during drug discovery and development: thermodynamic and kinetic solubility.[5][6][7]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium with an excess of the solid material.[2][8][9] It is considered the "true" solubility and is most often determined using the Shake-Flask Method , which is regarded as the gold standard.[10][11]

Detailed Protocol: Shake-Flask Method

-

Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate (B84403) buffer) in a glass vial.[10] The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.[2]

-

Equilibration : Seal the vials and agitate them in a temperature-controlled environment (e.g., an orbital shaker or vial roller system) at a constant temperature (e.g., 25°C or 37°C).[9][12] The incubation time must be sufficient to reach equilibrium, which can range from 24 to 72 hours.[12] The concentration of the solution should be measured at different time points until it remains stable.[12]

-

Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[5][11]

-

Quantification : Accurately dilute the resulting saturated solution with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10]

-

Data Analysis : Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the diluted sample and then back-calculate to find the solubility in the original undiluted solution.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound when it first precipitates from a solution that was prepared by diluting a high-concentration stock solution (typically in DMSO).[2] This method is high-throughput and commonly used in early drug discovery for rapid compound assessment.[1][5]

Detailed Protocol: High-Throughput Kinetic Assay (UV Method)

-

Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[13][14]

-

Assay Plate Setup : Using a liquid handler, dispense a small volume of the DMSO stock solution into the wells of a microtiter plate (e.g., 96-well or 384-well).[1][13]

-

Precipitation Induction : Add aqueous buffer (e.g., PBS pH 7.4) to each well to achieve the desired final compound concentrations and a low final percentage of DMSO (typically 1-2%).[1][13]

-

Incubation : Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1 to 2 hours.[5]

-

Filtration : Filter the plate to separate any precipitated (undissolved) compound from the dissolved material.[1][13]

-

Quantification : Use a UV plate reader to measure the absorbance of the filtrate in a separate UV-compatible plate.[5][13]

-

Data Analysis : Compare the absorbance of the samples to a calibration curve prepared from the DMSO stock solution to determine the concentration of the dissolved compound, which represents the kinetic solubility.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. enamine.net [enamine.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. evotec.com [evotec.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-Depth Technical Guide to the Stability and Storage of 2-(Isopropylthio)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 2-(Isopropylthio)aniline hydrochloride. Due to the limited availability of specific stability data for this compound, this guide combines known storage parameters with inferred stability characteristics based on its parent analogue, aniline (B41778) hydrochloride, and established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH).

Executive Summary

The stability of this compound, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of final drug products. Proper storage and handling are paramount to prevent degradation. This document outlines the recommended storage conditions, potential degradation pathways, and provides a general framework for experimental stability assessment in line with regulatory expectations.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The compound should be stored in a tightly sealed container, protected from environmental factors.

Table 1: Recommended Storage Conditions and Stability Profile

| Parameter | Recommended Condition | Expected Shelf Life |

| Long-Term Storage | Powder at -20°C | 3 years |

| Powder at 4°C | 2 years | |

| Shipping | Room temperature (in continental US; may vary elsewhere) | Not specified |

| General Handling | Store in a cool, dry, and well-ventilated area. Protect from light and moisture. Keep container tightly closed.[1][2] | N/A |

| Incompatibilities | Avoid contact with strong oxidizing agents.[3] Aniline derivatives may also be incompatible with strong acids and bases.[4] | N/A |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, aniline derivatives are susceptible to several degradation mechanisms. Understanding these potential pathways is crucial for developing stability-indicating analytical methods.

-

Oxidation : The aniline functional group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[5] This can lead to the formation of colored impurities and oligomeric condensation products.[6] The presence of a sulfide (B99878) group also introduces a potential site for oxidation to sulfoxides and sulfones.

-

Photodegradation : Exposure to light, particularly UV light, can induce degradation.[7] Photostability testing is a critical component of stress testing to determine the compound's light sensitivity.[8]

-

Hydrolysis : While generally stable, the hydrochloride salt may be susceptible to hydrolysis under certain pH conditions, potentially affecting the compound's purity and physical form.

-

Thermolysis : Exposure to high temperatures can accelerate degradation reactions. Aniline itself turns brown on exposure to air or light, a process that can be hastened by heat.[6]

The following diagram illustrates the key environmental and chemical factors that can influence the stability of the compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study involves both long-term testing under recommended storage conditions and forced degradation (stress testing) to identify potential degradation products and pathways.[8][9] The following protocols are based on ICH Guideline Q1A(R2) and are intended as a general framework.[8][10]

Before initiating stability studies, a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required.[11] This method must be able to accurately quantify the parent compound and separate it from all potential process impurities and degradation products.[11][12]

-

Technique : Reversed-Phase HPLC with UV detection is the most common approach.[12]

-

Column : A C18 or similar column is typically used.

-

Mobile Phase : A gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often necessary to separate polar and non-polar compounds.

-

Detection : A photodiode array (PDA) detector is used to assess peak purity and identify the optimal wavelength for quantification. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of unknown degradation products.[12]

Stress testing is performed on a single batch to identify likely degradation products and demonstrate the specificity of the SIM.[2] The goal is to achieve 5-20% degradation of the active substance.

Table 2: General Protocol for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a solution of the compound in 0.1 M HCl. 2. Store at 60°C for 24-48 hours. 3. Withdraw samples at appropriate time points (e.g., 0, 8, 24, 48h). 4. Neutralize the sample with NaOH before analysis.[7] |

| Base Hydrolysis | 1. Prepare a solution of the compound in 0.1 M NaOH. 2. Store at 60°C for 24-48 hours. 3. Withdraw samples at appropriate time points. 4. Neutralize the sample with HCl before analysis.[7] |

| Oxidation | 1. Prepare a solution of the compound in 3% hydrogen peroxide (H₂O₂). 2. Store at room temperature for up to 24 hours.[2] 3. Monitor the reaction closely and sample at early time points (e.g., 0, 2, 6, 24h). |

| Thermal Stress | 1. Store the solid compound in a controlled oven at 60°C / 75% Relative Humidity (RH). 2. Test samples at initial and final time points of a pre-determined period (e.g., 1 week). |

| Photostability | 1. Expose the solid compound and a solution to a calibrated light source. 2. The total illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[7] 3. A dark control sample should be stored under the same conditions but protected from light. 4. Analyze samples after exposure. |

This study is conducted on at least three primary batches to establish a re-test period or shelf life.[8]

-

Sample Packaging : Samples should be stored in the proposed commercial container closure system.

-

Storage Conditions :

-

Testing Frequency :

-

Tests to be Performed : At each time point, samples should be tested for appearance, assay, purity (degradation products), and any other critical quality attributes.

The diagram below outlines a typical workflow for conducting a stability study.

Conclusion

While specific stability data for this compound is limited, a robust stability and storage program can be established based on information from analogous compounds and standard regulatory guidelines. The key to preserving its quality is to store it at low temperatures (-20°C for long-term), protected from light, air, and humidity, and away from incompatible substances like strong oxidizers. For developmental purposes, a comprehensive stability program, including the development of a validated stability-indicating method and the execution of forced degradation and long-term stability studies, is essential to fully characterize the molecule and ensure its suitability for use in drug development.

References

- 1. pharmaacademias.com [pharmaacademias.com]

- 2. ajpsonline.com [ajpsonline.com]

- 3. nj.gov [nj.gov]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. ijcrt.org [ijcrt.org]

- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. scispace.com [scispace.com]

- 12. chromatographyonline.com [chromatographyonline.com]

Safeguarding Research: A Technical Guide to the Safe Handling of 2-(Isopropylthio)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for 2-(Isopropylthio)aniline hydrochloride, a key intermediate in the synthesis of various active compounds. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document summarizes essential safety data, outlines detailed handling procedures, and provides visual workflows for safe use and emergency response.

Core Safety Data at a Glance

Quantitative and qualitative safety data for this compound are summarized below for easy reference and comparison.

Table 1: Hazard Identification and Classification

| Parameter | Information | Reference |

| GHS Pictogram | ||

| Signal Word | Warning | |

| GHS Hazard Statements | H302: Harmful if swallowed. | |

| GHS Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. | [1] |

| Hazard Classifications | Acute Toxicity, Oral (Category 4) |

Table 2: First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible. | [2] |

| Skin Contact | Immediately flush the contaminated skin with soap and water. If this chemical penetrates the clothing, immediately remove the clothing and flush the skin with water. If irritation persists after washing, get medical attention. | [2] |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately. | [2] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately. Do NOT induce vomiting. | [2] |

Table 3: Handling and Storage

| Aspect | Precaution | Reference |

| Handling | Use only under a chemical fume hood. Wear personal protective equipment/face protection. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling. | [2][3] |

| Storage | Store in a cool, dry place. Do not store in direct sunlight. Store in a tightly closed container. Keep away from strong oxidizing agents and acids. | [2][3] |

| Storage Class | 11 - Combustible Solids |

Table 4: Personal Protective Equipment (PPE)

| Protection Type | Specification | Reference |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [2][3] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Chemical-resistant gloves (e.g., Nitrile, Neoprene) are recommended. | [2][3][4] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A chemical fume hood is the primary means of exposure control. | [3][4] |

Experimental Protocol: Safe Weighing and Dissolving of this compound

This protocol outlines the standard operating procedure for the safe handling of this compound during a common laboratory procedure.

Objective: To safely weigh and dissolve a specified amount of this compound for use in a chemical reaction.

Materials:

-

This compound (solid)

-

Appropriate solvent

-

Laboratory balance

-

Spatula

-

Weighing paper or boat

-

Beaker or flask

-

Stir bar or magnetic stirrer

-

Required Personal Protective Equipment (PPE)

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.

-

Decontaminate the work surface within the fume hood.

-

Assemble all necessary equipment and reagents.

-

-

Weighing:

-

Place a weighing paper or boat on the laboratory balance and tare the balance.

-

Carefully open the container of this compound inside the fume hood.

-

Using a clean spatula, transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.

-

Securely close the container of this compound.

-

Record the exact weight.

-

-

Dissolving:

-

Place the beaker or flask containing the appropriate solvent and a stir bar on a magnetic stirrer inside the fume hood.

-

Carefully transfer the weighed solid into the solvent.

-

Begin stirring to facilitate dissolution.

-

Rinse the weighing paper or boat with a small amount of the solvent and add the rinsing to the beaker or flask to ensure a complete transfer.

-

-

Post-Procedure:

-

Dispose of the weighing paper and any contaminated disposable items in the designated solid waste container.

-

Clean the spatula and any non-disposable equipment thoroughly.

-

Decontaminate the work surface of the fume hood.

-

Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

-

Visualizing Safety Workflows

To further clarify the safety procedures, the following diagrams illustrate key workflows for handling this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Decision tree for first aid in case of accidental exposure.

References

An In-depth Technical Guide to Potential Derivatives of 2-(Isopropylthio)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the synthetic potential of 2-(isopropylthio)aniline (B1631709) hydrochloride, a versatile building block for the development of novel chemical entities. Given the prevalence of the substituted aniline (B41778) scaffold in medicinal chemistry, this document outlines key derivatization pathways including N-acylation, N-alkylation, and cyclization to form bioactive benzothiazoles. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided to guide researchers in the synthesis and exploration of new derivatives. This guide aims to serve as a comprehensive resource for scientists engaged in drug discovery and development, providing a foundation for the rational design of new molecules with potential therapeutic applications.

Core Structure and Properties

2-(Isopropylthio)aniline hydrochloride is an aromatic amine containing a reactive amino group and a thioether linkage. The hydrochloride salt form enhances its stability and solubility in aqueous media.

| Property | Value |

| Molecular Formula | C₉H₁₄ClNS |

| Molecular Weight | 203.73 g/mol |

| CAS Number | Not readily available |

| Appearance | Expected to be a solid |

Potential Derivatization Pathways

The chemical reactivity of 2-(isopropylthio)aniline allows for modifications at the amino group and through reactions involving both the amino and the thioether moieties. The primary avenues for derivatization include:

-

N-Acylation: Reaction with acylating agents to form amides.

-

N-Alkylation: Introduction of alkyl or aryl groups at the nitrogen atom.

-

Cyclization: Formation of heterocyclic structures, most notably benzothiazoles.

These derivatization strategies can significantly alter the physicochemical and pharmacological properties of the parent molecule, offering a pathway to new compounds with diverse biological activities.

Diagram of Potential Derivatization Pathways

Caption: Key derivatization routes for 2-(isopropylthio)aniline.

Experimental Protocols and Potential Derivatives

The following sections provide detailed experimental protocols for the synthesis of potential derivatives of 2-(isopropylthio)aniline. These protocols are based on established chemical transformations of anilines and related compounds.

N-Acylation: Synthesis of Amide Derivatives

N-acylation of the aniline nitrogen is a fundamental transformation to introduce a wide variety of functional groups, which can modulate the electronic and steric properties of the molecule and introduce new points for biological interactions.

Experimental Protocol: General Procedure for N-Acylation

-

To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine (B128534) or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at 0 °C, add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid with a coupling agent like DCC, 1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-acyl derivative.

Table of Potential N-Acyl Derivatives and Expected Data

| Derivative Name | Acylating Agent | Expected Yield (%) | Expected 1H NMR Signals (ppm, DMSO-d6) | Expected Mass (m/z) [M+H]+ |

| N-(2-(isopropylthio)phenyl)acetamide | Acetyl chloride | 85-95 | ~9.5 (s, 1H, NH), 7.2-7.6 (m, 4H, Ar-H), 3.5-3.8 (m, 1H, CH), 2.1 (s, 3H, CH₃), 1.2 (d, 6H, 2xCH₃) | 210.09 |

| N-(2-(isopropylthio)phenyl)benzamide | Benzoyl chloride | 80-90 | ~10.0 (s, 1H, NH), 7.2-8.0 (m, 9H, Ar-H), 3.5-3.8 (m, 1H, CH), 1.2 (d, 6H, 2xCH₃) | 272.11 |

N-Alkylation: Synthesis of Secondary and Tertiary Amine Derivatives

N-alkylation introduces aliphatic or aromatic groups, which can influence the lipophilicity and basicity of the molecule, properties critical for drug absorption and distribution.

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of 2-(isopropylthio)aniline (1.0 eq) and a carbonyl compound (e.g., benzaldehyde (B42025) or acetone, 1.1 eq) in a suitable solvent (e.g., methanol (B129727) or dichloroethane), add a reducing agent (e.g., sodium borohydride (B1222165) or sodium triacetoxyborohydride, 1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 4-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the N-alkylated aniline.

Table of Potential N-Alkyl Derivatives and Expected Data

| Derivative Name | Carbonyl Compound | Expected Yield (%) | Expected 1H NMR Signals (ppm, CDCl₃) | Expected Mass (m/z) [M+H]+ |

| N-benzyl-2-(isopropylthio)aniline | Benzaldehyde | 70-85 | 7.2-7.5 (m, 9H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 4.4 (s, 2H, CH₂), 3.3-3.6 (m, 1H, CH), 1.3 (d, 6H, 2xCH₃) | 258.13 |

| N-isopropyl-2-(isopropylthio)aniline | Acetone | 60-75 | 6.6-7.4 (m, 4H, Ar-H), 3.6-3.9 (m, 1H, CH), 3.3-3.6 (m, 1H, CH), 1.3 (d, 6H, CH(CH₃)₂), 1.2 (d, 6H, S-CH(CH₃)₂) | 210.13 |

Cyclization: Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazoles from 2-(alkylthio)anilines represents a powerful strategy for creating a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Experimental Protocol: General Procedure for Oxidative Cyclization to Benzothiazoles

-

A mixture of a 2-(alkylthio)aniline derivative (e.g., an N-acylated or N-arylidene intermediate) and an oxidizing agent (e.g., iodine or copper(II) acetate) in a suitable solvent (e.g., acetic acid or dimethyl sulfoxide) is heated at a temperature ranging from 80 to 120 °C.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is poured into water and neutralized with a base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification by column chromatography affords the desired benzothiazole derivative.

Workflow for Benzothiazole Synthesis

Caption: General workflow for the synthesis of benzothiazoles.

Table of Potential Benzothiazole Derivatives and Expected Data

| Derivative Name | Precursor | Expected Yield (%) | Expected 1H NMR Signals (ppm, CDCl₃) | Expected Mass (m/z) [M+H]+ |

| 2-Methylbenzothiazole | N-(2-(isopropylthio)phenyl)acetamide | 60-75 | 7.3-8.0 (m, 4H, Ar-H), 2.8 (s, 3H, CH₃) | 150.04 |

| 2-Phenylbenzothiazole | N-(2-(isopropylthio)phenyl)benzamide | 55-70 | 7.3-8.2 (m, 9H, Ar-H) | 212.06 |

Potential Applications in Drug Discovery

Substituted anilines and their heterocyclic derivatives, such as benzothiazoles, are prominent scaffolds in medicinal chemistry. They are known to interact with a variety of biological targets.

-

Kinase Inhibition: Many clinically approved kinase inhibitors feature an aniline core, which often forms key hydrogen bond interactions within the ATP-binding pocket of the kinase.

-

Anticancer Activity: Benzothiazole derivatives have demonstrated potent and selective anticancer activity against various cancer cell lines, including breast, colon, and lung cancer.[3]

-

Antimicrobial and Antiviral Agents: The benzothiazole nucleus is present in a number of compounds with significant antimicrobial and antiviral properties.[1]

The derivatives proposed in this guide could be screened for a wide range of biological activities to identify novel lead compounds for drug development programs.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse library of compounds. The derivatization pathways outlined in this technical guide, including N-acylation, N-alkylation, and cyclization to benzothiazoles, provide a strategic framework for the generation of novel molecules with potential therapeutic applications. The detailed experimental protocols and expected analytical data serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration of these and other synthetic transformations will undoubtedly lead to the discovery of new chemical entities with significant biological and pharmacological properties.

References

An In-depth Technical Guide to the Reactivity of the Aniline Group in 2-(isopropylthio)aniline Hydrochloride

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aniline (B41778) functional group in 2-(isopropylthio)aniline (B1631709) hydrochloride. As a key intermediate in the synthesis of various active pharmaceutical ingredients, a thorough understanding of its reaction profile is crucial for synthetic route design and optimization.[1] This document extrapolates from established principles of physical organic chemistry and data on analogous structures to predict the molecule's behavior in key chemical transformations. We will explore reactions at the nitrogen atom, electrophilic aromatic substitution on the phenyl ring, and the synthetically pivotal diazotization reaction. Detailed experimental protocols, predictive data, and graphical representations of reaction pathways and electronic effects are provided to serve as a practical resource for laboratory professionals.

Core Structural and Electronic Analysis

The reactivity of 2-(isopropylthio)aniline hydrochloride is governed by the interplay of three primary factors: the protonated state of the amino group, the electronic effects of the ortho-isopropylthio substituent, and the steric hindrance it imposes.

-

Anilinium Ion Form : The compound is supplied as a hydrochloride salt, meaning the amino group exists in its protonated form (-NH₃⁺). This group is strongly electron-withdrawing and deactivating, rendering the aromatic ring highly resistant to electrophilic aromatic substitution (EAS).[2] For most reactions, particularly EAS and N-acylation/alkylation, the free base, 2-(isopropylthio)aniline, must be generated in situ by treatment with a suitable base.

-

Electronic Effects of the Isopropylthio Group : The ortho -S-iPr group exhibits dual electronic effects. The sulfur atom possesses lone pairs that can be donated into the aromatic π-system, a positive resonance effect (+R), which activates the ring towards EAS and directs incoming electrophiles to the ortho and para positions.[3] Concurrently, the electronegativity of sulfur results in a deactivating negative inductive effect (-I). For thioethers, the +R effect typically dominates, making the group an overall ring activator and an ortho, para-director.

-

Steric Hindrance : The bulky isopropylthio group at the ortho position creates significant steric hindrance around the adjacent amino group and the C6 position of the aromatic ring. This can impede the approach of reagents, potentially slowing down reaction rates at the nitrogen atom and disfavoring substitution at the C6 position.[4]

Reactivity at the Nitrogen Atom

Reactions involving the lone pair of the nitrogen atom, such as acylation and alkylation, require the free aniline form. The hydrochloride salt must first be neutralized with a base.

N-Acylation

N-acylation is a common transformation used to form amides, which can serve as protecting groups or as key structural motifs. The reaction typically proceeds via nucleophilic attack of the aniline nitrogen on an acylating agent like an acyl chloride or anhydride.

Table 1: Predicted Quantitative Data for N-Acylation Reactions

| Acylating Agent | Base | Solvent | Conditions | Predicted Yield* | Reference Protocol |

|---|---|---|---|---|---|

| Acetyl Chloride | Pyridine (B92270) | DCM | 0 °C to RT, 2-4 h | >90% | [5][6] |

| Acetic Anhydride | NaOAc | Water / Acetic Acid | RT, 1-2 h | >95% | [5] |

| Benzoyl Chloride | Triethylamine | Acetonitrile | RT, 30 min | >90% |[7] |

*Note: Yields are predictive and based on reactions with similarly substituted anilines. Steric hindrance may necessitate longer reaction times or higher temperatures.

Experimental Protocol: N-Acetylation

-

Preparation : To a stirred solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM, 10 mL/g) at 0 °C, add pyridine (2.2 eq) dropwise.

-

Reaction : Slowly add acetyl chloride (1.1 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up : Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by recrystallization from ethanol/water or column chromatography on silica (B1680970) gel to yield N-(2-(isopropylthio)phenyl)acetamide.[5]

N-Alkylation

N-alkylation can be achieved with various alkylating agents, though over-alkylation to form tertiary amines can be a competing side reaction. Methods using alcohols often provide higher selectivity for mono-alkylation.[8]

Table 2: Predicted Quantitative Data for N-Alkylation Reactions

| Alkylating Agent | Catalyst / Conditions | Solvent | Predicted Yield* | Reference Protocol |

|---|---|---|---|---|

| Benzyl Bromide | K₂CO₃, 80 °C, 6 h | DMF | Moderate to High | [5] |

| Benzyl Alcohol | Au/TiO₂ catalyst, 120 °C | Toluene | Good to Excellent |[8] |

*Note: Yields are predictive. The choice of method depends heavily on the desired alkyl group and substrate compatibility.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

For EAS reactions to occur, the highly deactivated anilinium salt must be converted to the strongly activated free aniline base. The combined directing effects of the -NH₂ and -S-iPr groups will control the regiochemical outcome. Both are ortho, para-directors.

-

-NH₂ Group : Directs to positions 2, 4, 6.

-

-S-iPr Group : Directs to positions 2, 4, 6.

The synergistic effect strongly activates the C4 (para to -NH₂) and C6 (ortho to -NH₂) positions. However, the steric bulk of the isopropylthio group adjacent to C6 will likely make the C4 position the primary site of electrophilic attack.

Table 3: Predicted Outcomes for Electrophilic Aromatic Substitution

| Reaction | Reagents | Conditions | Major Product | Predicted Yield* | Reference |

|---|---|---|---|---|---|

| Bromination | Br₂ | Acetic Acid, RT | 4-bromo-2-(isopropylthio)aniline | High | [9] |

| Nitration | HNO₃, H₂SO₄ | 0-5 °C | 4-nitro-2-(isopropylthio)aniline | Moderate |[9] |

*Note: Yields are predictive. Nitration in strong acid can lead to side products due to partial protonation of the aniline.[9]

Diazotization and Subsequent Transformations

The diazotization of primary anilines is a powerful synthetic tool, converting the amino group into a versatile diazonium salt (-N₂⁺). This intermediate can then be displaced by a wide variety of nucleophiles. The reaction is typically carried out in a cold, aqueous acidic solution with sodium nitrite (B80452), making the hydrochloride salt an ideal starting material.[10]

Experimental Protocol: Diazotization

-

Preparation : Dissolve this compound (1.0 eq) in 3M aqueous HCl (5 mL/g) and cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.

-

Diazotization : Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline hydrochloride solution, ensuring the temperature is maintained below 5 °C.

-

Monitoring : The reaction is typically complete after stirring for an additional 15-30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately in subsequent steps without isolation.[11][12]

Summary and Conclusions

The reactivity of this compound is dictated by a balance of electronic and steric factors, heavily modulated by the protonation state of the amino group.

-

As the Hydrochloride Salt : The molecule is deactivated towards electrophilic attack. Its primary utility in this form is for diazotization , which proceeds readily in the acidic medium to form a synthetically valuable diazonium salt.

-

As the Free Base : After neutralization, the molecule becomes highly activated.

-

N-Centered Reactions : The nitrogen is nucleophilic and will undergo reactions like N-acylation and N-alkylation , although rates may be tempered by steric hindrance from the ortho-substituent.

-

Ring-Centered Reactions : For electrophilic aromatic substitution , the synergistic directing effects of the -NH₂ and -S-iPr groups strongly favor substitution at the C4 position .

-

This guide provides a predictive framework for utilizing this compound in synthesis. Experimental validation is recommended to optimize conditions for specific transformations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using the Colloidal Method to Prepare Au Catalysts for the Alkylation of Aniline by Benzyl Alcohol [mdpi.com]

- 9. byjus.com [byjus.com]

- 10. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 12. electronicsandbooks.com [electronicsandbooks.com]

The Isopropylthio Group: An In-depth Technical Guide to its Role in Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

The isopropylthio group [(CH₃)₂CHS-], a seemingly simple functional moiety, plays a significant and multifaceted role in the intricate world of molecular interactions. Its unique combination of moderate lipophilicity, conformational flexibility, and the electronic properties of the sulfur atom allows it to participate in a variety of non-covalent interactions that are crucial for molecular recognition, binding affinity, and biological activity. This technical guide provides a comprehensive exploration of the isopropylthio group's function in molecular interactions, with a focus on its application in drug design and development. We will delve into its physicochemical properties, its role in engaging with biological targets, and provide detailed experimental methodologies for its study.

Physicochemical Properties and Non-Covalent Interactions

The isopropylthio group's influence on a molecule's behavior stems from its distinct physicochemical characteristics. The isopropyl moiety contributes to the group's lipophilicity and provides steric bulk, while the thioether linkage introduces unique electronic features.

Key Physicochemical Properties:

-

Lipophilicity: The isopropyl group is a classic lipophilic fragment, which can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in biological targets.

-

Size and Shape: The branched nature of the isopropyl group provides a specific steric footprint that can influence binding selectivity. Its rotational flexibility allows it to adopt various conformations to fit into binding sites.

-

Sulfur Atom Characteristics: The sulfur atom in the thioether linkage is a key player in non-covalent interactions. It is larger and more polarizable than an oxygen atom in an ether linkage. This polarizability allows it to participate in favorable London dispersion forces. The sulfur atom also possesses lone pairs of electrons, enabling it to act as a hydrogen bond acceptor, although it is a weaker acceptor than oxygen. Furthermore, the sulfur atom can engage in less common but significant interactions, such as sulfur-π and other chalcogen bonding interactions.

Types of Non-Covalent Interactions:

The isopropylthio group can participate in a range of non-covalent interactions that are fundamental to protein-ligand binding:

-

Van der Waals Forces: These are the primary interactions for the nonpolar isopropyl group, contributing to binding through induced dipole-induced dipole interactions within hydrophobic pockets.

-

Hydrophobic Interactions: The tendency of the nonpolar isopropyl group to avoid aqueous environments drives its partitioning into hydrophobic regions of a protein, releasing ordered water molecules and resulting in a favorable entropic contribution to binding.

-

Hydrogen Bonds: The sulfur atom can act as a weak hydrogen bond acceptor, forming interactions with suitable donor groups on the protein, such as the backbone N-H of amino acids.

-

Sulfur-Aromatic Interactions: The sulfur atom can interact favorably with aromatic rings through so-called sulfur-π interactions, which are a type of chalcogen bond. These interactions involve the interaction of the electron-rich π-system of an aromatic ring with the electropositive region on the sulfur atom (σ-hole).

Role in Drug Design and Medicinal Chemistry: A Focus on Kinase Inhibitors

The isopropylthio group has been successfully incorporated into numerous drug candidates, particularly in the field of kinase inhibitors. Its ability to occupy hydrophobic pockets and form specific interactions makes it a valuable tool for enhancing potency and selectivity. A notable example is the development of purine (B94841) derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[1][2][3]

Quantitative Analysis of Isopropylthio-Containing Kinase Inhibitors

The following table summarizes the inhibitory activities of several 6,8,9-trisubstituted purine analogues against various human cancer cell lines. While not all compounds contain an isopropylthio group, this data provides a comparative landscape for understanding the structure-activity relationships (SAR) of purine derivatives, a class where the isopropylthio group has shown promise.

| Compound | R (Substitution at position 6) | Target Cell Line | IC₅₀ (µM) |

| 5 | 4-phenylpiperazine | Huh7 (Liver Cancer) | 0.98 ± 0.08 |

| HCT116 (Colon Cancer) | 1.04 ± 0.09 | ||

| MCF7 (Breast Cancer) | 1.12 ± 0.11 | ||

| 6 | 4-(p-tolyl)piperazine | Huh7 (Liver Cancer) | 1.12 ± 0.10 |

| HCT116 (Colon Cancer) | 1.21 ± 0.11 | ||

| MCF7 (Breast Cancer) | 1.35 ± 0.14 |

Data extracted from a study on 6,8,9-trisubstituted purine analogues.[4]

In the broader context of purine derivatives as kinase inhibitors, various alkylthio substitutions at the 6-position have been explored. For instance, 6-methylmercaptopurine (B131649) riboside has been identified as a potent and selective inhibitor of nerve growth factor-activated protein kinase N (PKN) with an apparent Ki of approximately 5 nM.[5] This highlights the potential of even small alkylthio groups to significantly contribute to binding affinity. Structure-activity relationship (SAR) studies on 6-substituted purine derivatives have shown that thioether-linked derivatives are often superior to their oxygen and nitrogen isosteres in terms of inotropic activity.[6]

Bioisosteric Replacement

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties, is a powerful strategy.[7][8][9][10] The thioether group, including the isopropylthio moiety, can be replaced by a variety of other groups to modulate a molecule's properties.

Common Bioisosteres for the Thioether Linkage:

-

Ether (-O-): Replacement of sulfur with oxygen can alter hydrogen bonding capabilities and polarity.

-

Methylene (-CH₂-): This replacement removes the heteroatom, increasing lipophilicity and removing hydrogen bonding potential.

-

Amine (-NH-): The introduction of a nitrogen atom can introduce hydrogen bond donor capabilities and alter the basicity of the molecule.

-

Sulfoxide (B87167) (-SO-): Oxidation of the thioether to a sulfoxide increases polarity and hydrogen bonding capacity.

-

Sulfone (-SO₂-): Further oxidation to a sulfone significantly increases polarity.

The choice of a bioisosteric replacement depends on the specific goals of the drug design project, such as improving solubility, altering metabolic stability, or fine-tuning binding interactions.

Signaling Pathways and Molecular Mechanisms

The isopropylthio group can be found in molecules that modulate various signaling pathways. A well-documented example is the involvement of 6-mercaptopurine (B1684380) (6-MP) and its derivatives in the purine salvage pathway, which is crucial for nucleotide synthesis.[11][12][13] 6-MP is a prodrug that is converted intracellularly to its active metabolites, which can then be incorporated into DNA and RNA, leading to cytotoxicity. This pathway is a key target in the treatment of certain cancers, particularly acute lymphoblastic leukemia.

Below is a simplified representation of the metabolic activation of 6-mercaptopurine.

Experimental Protocols for Studying Isopropylthio Group Interactions

A variety of experimental techniques can be employed to investigate the role of the isopropylthio group in molecular interactions. These methods provide valuable data on binding affinity, thermodynamics, kinetics, and the specific atoms involved in the interaction.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

This protocol is a general method for assessing the inhibitory activity of compounds against CDK2, a common target for inhibitors containing the isopropylthio group.

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

CDK substrate peptide (e.g., Histone H1)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[14]

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

Test compounds (dissolved in DMSO)

-

384-well plates

Procedure:

-

Prepare Reagents: Dilute the CDK2/Cyclin A2 enzyme, substrate peptide, and ATP to their final desired concentrations in kinase assay buffer. Prepare serial dilutions of the test compounds in DMSO, and then dilute them further in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control). Add 2 µL of the diluted CDK2/Cyclin A2 enzyme solution.

-

Initiate Reaction: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.

-

Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent before measuring luminescence.[14][15]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamics of binding interactions. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Materials:

-

Purified target protein (e.g., kinase domain)

-

Ligand with an isopropylthio group

-

Identical, degassed buffer for both protein and ligand

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Prepare the protein solution at a suitable concentration (typically 10-100 µM) in the ITC buffer. Prepare the ligand solution at a concentration 10-20 times higher than the protein concentration in the exact same buffer. Thoroughly degas both solutions.

-

Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe. Equilibrate the system to the desired temperature.

-

Titration: Perform a series of small injections (e.g., 2-5 µL) of the ligand solution into the protein solution. The instrument will measure the heat change associated with each injection.

-

Data Analysis: Integrate the heat flow data for each injection to obtain the heat released or absorbed. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for studying protein-ligand interactions at atomic resolution. Chemical shift perturbation (CSP) mapping is a common NMR technique used to identify the binding site of a ligand on a protein.

Materials:

-

¹⁵N-labeled protein

-

Ligand with an isopropylthio group

-

NMR buffer (e.g., phosphate (B84403) or HEPES buffer in D₂O)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein in the NMR buffer. Prepare a concentrated stock solution of the ligand in the same buffer.

-

Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum will serve as a reference.

-

Titration: Add small aliquots of the ligand stock solution to the protein sample and record a ¹H-¹⁵N HSQC spectrum after each addition.

-

Data Analysis: Overlay the spectra from the titration and identify the protein amide resonances that show significant chemical shift changes upon ligand binding.[16][17][18] The magnitude of the chemical shift perturbation for each residue can be calculated using a weighted average of the changes in the ¹H and ¹⁵N chemical shifts. Residues with the largest perturbations are likely to be in or near the ligand-binding site.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the dynamic behavior of a protein-ligand complex over time. They can offer insights into the stability of the complex, the specific interactions that are formed, and the conformational changes that may occur upon binding.

General Workflow:

-

System Setup: Start with the 3D coordinates of the protein-ligand complex, which can be obtained from X-ray crystallography or molecular docking. Solvate the complex in a box of water molecules and add ions to neutralize the system.

-

Parameterization: Assign force field parameters to the protein, ligand (including the isopropylthio group), water, and ions.

-

Minimization and Equilibration: Perform energy minimization to remove any steric clashes. Then, gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure.

-

Production Run: Run the simulation for a desired length of time (nanoseconds to microseconds) to generate a trajectory of the system's atomic motions.

-

Analysis: Analyze the trajectory to study various properties, such as the root-mean-square deviation (RMSD) to assess stability, hydrogen bond analysis to identify key interactions, and binding free energy calculations to estimate the binding affinity.

Conclusion

The isopropylthio group is a valuable functional group in the arsenal (B13267) of medicinal chemists and drug designers. Its unique blend of lipophilicity, steric bulk, and the electronic properties of the sulfur atom enables it to participate in a diverse array of non-covalent interactions that are critical for high-affinity and selective binding to biological targets. A thorough understanding of these interactions, facilitated by a combination of experimental techniques and computational modeling, is essential for the rational design of novel therapeutics. The continued exploration of the subtle yet significant contributions of moieties like the isopropylthio group will undoubtedly pave the way for the development of more effective and safer medicines.

References

- 1. Structure–Activity Relationships on Purine and 2,3‐Dihydropurine Derivatives as Antitubercular Agents: a Data Mining Approach | Semantic Scholar [semanticscholar.org]

- 2. WO1997020842A1 - Novel purine derivatives having, in particular, antiproliferative properties, and biological uses thereof - Google Patents [patents.google.com]

- 3. N2-substituted O6-cyclohexylmethylguanine derivatives: potent inhibitors of cyclin-dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Methylmercaptopurine riboside is a potent and selective inhibitor of nerve growth factor-activated protein kinase N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes - PubMed [pubmed.ncbi.nlm.nih.gov]